(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one” (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with pyrazole and aromatic substituents. Its molecular formula is C₂₇H₂₆N₃O₂S₂, with a monoisotopic mass of 512.13 g/mol and an average mass of 512.64 g/mol . The Z-configuration of the exocyclic double bond at position 5 is critical for its stereoelectronic properties. Key structural components include:
- A 1,3-thiazolidin-4-one ring with a thioxo group at position 2.
- A 3-isobutyl substituent enhancing lipophilicity.
- A pyrazole ring substituted with a 4-ethoxy-2-methylphenyl group and a phenyl group at position 1.
Synthetic routes for analogous compounds (e.g., (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-ones) typically involve condensation reactions between pyrazole aldehydes and thiazolidinone precursors under acidic or microwave-assisted conditions . While explicit bioactivity data for Compound A is absent in the provided evidence, its structural relatives are investigated for diverse pharmacological applications, including anticancer and antimicrobial activities .
Properties
Molecular Formula |
C26H27N3O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-5-31-21-11-12-22(18(4)13-21)24-19(16-29(27-24)20-9-7-6-8-10-20)14-23-25(30)28(15-17(2)3)26(32)33-23/h6-14,16-17H,5,15H2,1-4H3/b23-14- |
InChI Key |
HPJJWGKXVOZMKC-UCQKPKSFSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the thiazolidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that compounds similar to (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one exhibit significant activity against various bacterial strains.
Key Findings:
- Inhibition of Gram-negative and Gram-positive Bacteria : Studies have shown that thiazolidinone derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated an inhibition rate of 88.46% against E. coli and 91.66% against S. aureus .
- Mechanism of Action : The antibacterial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Anticancer Potential
The anticancer properties of thiazolidinone derivatives are well-documented, with many compounds showing promising results in inhibiting tumor cell proliferation.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines : Research has highlighted that thiazolidinones can exhibit potent cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For example, a closely related thiazolidinone showed an IC50 value of 0.54 µM against MCF-7 cells and 0.24 µM against HepG2 cells .
- Multi-target Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, making them potential candidates for multi-targeted cancer therapy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives.
Insights:
- Substituent Effects : The presence and position of substituents on the phenyl ring significantly influence the biological activity of thiazolidinones. For example, electron-donating groups tend to enhance antibacterial activity while also affecting anticancer properties .
- Tautomeric Forms : The equilibrium between different tautomeric forms can also impact the biological activity of these compounds, suggesting that careful consideration of molecular structure is essential in drug design .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The 3-octyl chain in the third compound increases lipophilicity (logP ≈ 6.2) compared to Compound A (logP ≈ 4.5), influencing membrane permeability .
Stereoelectronic Effects :
- The Z-configuration of the exocyclic double bond is conserved across analogues, critical for maintaining planarity and π-π stacking interactions in crystal structures .
- Electron-withdrawing groups (e.g., 4-fluorophenyl in the fourth compound) enhance electrophilicity at the thioxo sulfur, affecting reactivity .
Biological Activity
The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are known for their significant role in medicinal chemistry. They exhibit a variety of biological activities such as:
The thiazolidin-4-one scaffold allows for various modifications that can enhance biological activity, making it a valuable target for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown promising results against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .
Table 1: Cytotoxicity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 44 | MCF-7 | 0.45 |
| 44 | A549 | 0.53 |
| 44 | HT-29 | 0.31 |
| 48a | MCF-7 | 0.16 |
| 48b | A2780 | 0.11 |
| 48c | HT-29 | 0.12 |
These findings suggest that modifications to the thiazolidin ring can significantly enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiazolidin Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 17 | Staphylococcus aureus | 0.25 µg/mL |
| 19 | Escherichia coli | 0.5 µg/mL |
| 13 | Pseudomonas aeruginosa | 0.75 µg/mL |
These results indicate that structural modifications can lead to compounds with potent antimicrobial properties.
Antioxidant Activity
The antioxidant potential of thiazolidin derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging methods. The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| T1 | 20 | 15 |
| T5 | 18 | 12 |
| Ascorbic Acid | 10 | 8 |
The data suggests that the antioxidant activity of these compounds may be comparable to or even exceed that of standard antioxidants like ascorbic acid.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolidin derivatives:
- Synthesis and Evaluation : A study synthesized novel thiazolidin derivatives using microwave-assisted methods and evaluated their biological activities, revealing promising anticancer and antimicrobial properties .
- Mechanistic Studies : Another study investigated the mechanisms by which thiazolidin derivatives exert their anticancer effects, including apoptosis induction and cell cycle arrest in cancer cells .
Q & A
Q. What established synthetic routes are available for this thiazolidinone-pyrazole hybrid?
The compound is typically synthesized via Knoevenagel condensation between a pyrazole-aldehyde intermediate and a thiazolidinone precursor. Key steps include:
- Pyrazole core preparation : Reacting 4-ethoxy-2-methylphenyl-substituted hydrazine derivatives with β-keto esters or via cyclocondensation of substituted phenylhydrazines with diketones .
- Thiazolidinone formation : Condensation of 3-isobutyl-2-thioxothiazolidin-4-one with the pyrazole-aldehyde intermediate under acidic conditions (e.g., acetic acid or DMF) at reflux (80–100°C) .
- Purification : Recrystallization from ethanol/acetic acid mixtures yields the Z-isomer selectively (confirmed by NOESY NMR) .
Q. Which spectroscopic methods are optimal for structural characterization?
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., Z-configuration of the exocyclic double bond via coupling constants) .
- IR spectroscopy : Confirms thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
Q. What are the known biological targets or activities of similar thiazolidinone derivatives?
Analogous compounds exhibit antimicrobial (e.g., Mycobacterium tuberculosis inhibition ), antioxidant , and enzyme inhibitory (e.g., COX-2, α-glucosidase) activities. Structure-activity relationships (SAR) highlight the importance of the:
- Thioxo group for hydrogen bonding with biological targets .
- Isobutyl substituent for enhancing lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can Z-configuration selectivity be optimized during synthesis?
- Solvent control : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via stabilization of the transition state .
- Catalytic additives : Piperidine or glacial acetic acid accelerates imine formation while minimizing E-isomer byproducts .
- Temperature modulation : Lower reaction temperatures (60–70°C) reduce thermal isomerization .
Q. What computational approaches validate stereochemical assignments?
- DFT calculations : Compare experimental and theoretical NMR chemical shifts to confirm Z-configuration .
- Molecular docking : Predict binding affinities to biological targets (e.g., M. tuberculosis enoyl-ACP reductase) using software like AutoDock Vina .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to explain stability .
Q. How to address discrepancies in biological activity data across studies?
- Standardized assays : Use WHO-recommended protocols (e.g., microplate Alamar Blue assay for anti-TB activity ).
- Control compounds : Include reference drugs (e.g., isoniazid for TB) to calibrate potency .
- In silico validation : Cross-check experimental IC₅₀ values with QSAR models .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups at the 4-oxo position .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
- Salt formation : React with sodium hydroxide to generate water-soluble carboxylate derivatives .
Q. What reaction mechanisms govern thiazolidinone ring formation?
- Stepwise cyclization : Thiosemicarbazide reacts with α-halo ketones to form a thiazolidinone ring via nucleophilic substitution and intramolecular cyclization .
- Acid catalysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the thioamide group .
Q. What are the key stability challenges during storage?
Q. How do electrochemical properties influence biological activity?
- Cyclic voltammetry : Reveals redox behavior (e.g., thiol-disulfide interconversion) impacting antioxidant activity .
- HOMO-LUMO gaps : Correlate with electron-donating/accepting capacity in enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
